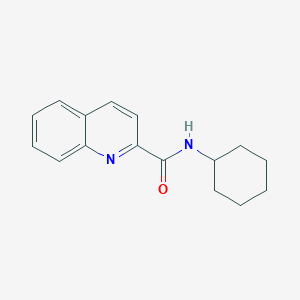

N-cyclohexyl-2-quinolinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

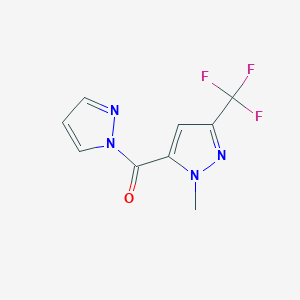

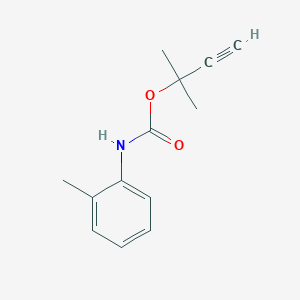

“N-cyclohexyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C16H18N2O . It has an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .

Synthesis Analysis

While specific synthesis methods for “N-cyclohexyl-2-quinolinecarboxamide” were not found, there are studies on the synthesis of similar quinoline-containing derivatives . These compounds have been synthesized for their potential as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-quinolinecarboxamide” consists of a quinoline ring attached to a cyclohexyl group via a carboxamide linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-2-quinolinecarboxamide” include an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .科学研究应用

Antimycobacterial Activity

N-cyclohexylquinoline-2-carboxamide and related compounds have shown promising antimycobacterial activity. Specifically:

- Mycobacterium kansasii and M. avium paratuberculosis : Compounds such as 2-(pyrrolidin-1-ylcarbonyl)quinoline and 1-(2-naphthoyl)pyrrolidine demonstrated higher activity against these mycobacterial species compared to standard drugs .

Organocatalysis

N-cyclohexylquinoline-2-carboxamide derivatives, including N-heterocyclic carbenes (NHCs), have gained attention as organocatalysts. NHCs play a crucial role in constructing medicinally and biologically significant molecules from readily available small molecules. Their versatility makes them valuable in synthetic chemistry .

Photosynthetic Electron Transport (PET) Inhibition

In vitro studies have explored the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts using substituted quinoline-2-carboxamides. These compounds were characterized, and their activity against PET was evaluated. N-cyclohexylquinoline-2-carboxamide was among the tested compounds .

作用机制

Target of Action

Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a crucial role in cell survival and proliferation .

Mode of Action

It’s known that quinoline-carboxamide derivatives can inhibit the function of their target proteins, leading to changes in cellular processes . For instance, inhibition of Pim-1 kinase can disrupt cell survival and proliferation pathways .

Biochemical Pathways

Given its potential role as a pim-1 kinase inhibitor, it may impact pathways related to cell survival and proliferation .

Pharmacokinetics

It’s noted that the most effective quinoline-carboxamide compounds are orally bioavailable without blood-brain barrier penetration .

Result of Action

N-cyclohexylquinoline-2-carboxamide and similar compounds have demonstrated anti-proliferative activities against various cell lines . They induce apoptosis (programmed cell death) by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . These compounds have shown higher activity against certain mycobacterial species than standard treatments .

未来方向

Future research could focus on the synthesis of “N-cyclohexyl-2-quinolinecarboxamide” and similar compounds, as well as their potential applications as HDAC inhibitors . Further studies could also investigate the physical and chemical properties, safety and hazards, and mechanism of action of these compounds.

属性

IUPAC Name |

N-cyclohexylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEQJGCPYSCJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

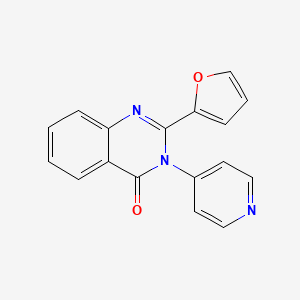

![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5738804.png)

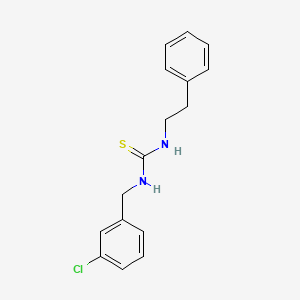

![1-[(4-ethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5738822.png)

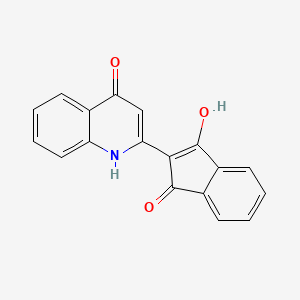

![5-bromo-2-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5738828.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]propanamide](/img/structure/B5738888.png)